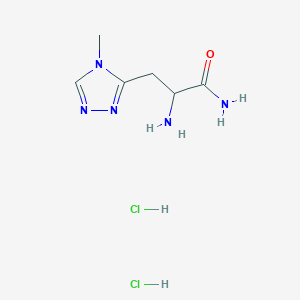![molecular formula C15H14N2O4 B2836418 2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054478-64-6](/img/structure/B2836418.png)
2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid, also known as CPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPAA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is a derivative of fenamic acid. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In
Scientific Research Applications
Anti-Inflammatory Agents
Phenoxy acetic acid derivatives have garnered attention due to their potential anti-inflammatory properties. Researchers have designed and synthesized novel compounds (e.g., 5a–f, 7a–b, 10a–f, and 13a–b) with selective inhibition of cyclooxygenase-2 (COX-2), aiming to reduce inflammation while minimizing side effects .
Drug Delivery Systems
Phenoxy acetic acid derivatives can serve as building blocks for drug delivery systems. By modifying Z44337870, scientists could create prodrugs or targeted formulations for specific tissues or diseases.
Al-Ostoot, F. H., Zabiulla, Khanum, S. A., & Salah, S. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(2), 1839–1875. Read more
properties
IUPAC Name |
2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c16-8-11(15(20)17-12-5-6-12)7-10-3-1-2-4-13(10)21-9-14(18)19/h1-4,7,12H,5-6,9H2,(H,17,20)(H,18,19)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJNFRRCBNPGEI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2836335.png)






![methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2836344.png)
![1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2836347.png)


![N-(4-chlorophenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836352.png)
![1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2836355.png)
